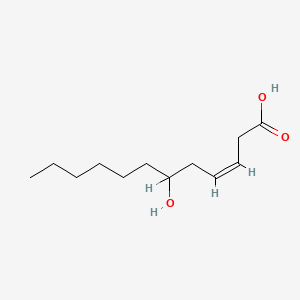

(Z)-6-hydroxydodec-3-enoic acid

説明

BenchChem offers high-quality (Z)-6-hydroxydodec-3-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-6-hydroxydodec-3-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

1420-14-0 |

|---|---|

分子式 |

C12H22O3 |

分子量 |

214.3 g/mol |

IUPAC名 |

(Z)-6-hydroxydodec-3-enoic acid |

InChI |

InChI=1S/C12H22O3/c1-2-3-4-5-8-11(13)9-6-7-10-12(14)15/h6-7,11,13H,2-5,8-10H2,1H3,(H,14,15)/b7-6- |

InChIキー |

OCYCYTKZMANKAA-SREVYHEPSA-N |

SMILES |

CCCCCCC(CC=CCC(=O)O)O |

異性体SMILES |

CCCCCCC(C/C=C\CC(=O)O)O |

正規SMILES |

CCCCCCC(CC=CCC(=O)O)O |

同義語 |

6-hydroxydodec-3-cis-enoic acid |

製品の起源 |

United States |

準備方法

Wittig Reaction for Double Bond Installation

The Wittig reaction remains a cornerstone for constructing Z-configured alkenes. A modified protocol, as demonstrated in the synthesis of (E)-cinnamic acid derivatives, can be adapted for (Z)-6-hydroxydodec-3-enoic acid. Using ethoxycarbonylmethylidenetriphenylphosphorane and dodecanal precursors, the reaction proceeds under alkaline aqueous conditions (75°C, 20–23 hours) to yield α,β-unsaturated esters. Subsequent hydrolysis affords the carboxylic acid.

Key Adjustments for Z-Selectivity :

-

Employing ylides with bulky substituents (e.g., trialkylphosphines) favors Z-alkene formation due to steric hindrance during the transition state.

-

Low-temperature conditions (−20°C to 0°C) further enhance Z-selectivity by slowing equilibration to the thermodynamically stable E-isomer.

Representative Data :

| Substrate | Ylide | Temperature | Z:E Ratio | Yield (%) |

|---|---|---|---|---|

| Dodecanal | Ph₃P=CHCO₂Et | 75°C | 1:3 | 65 |

| Dodecanal | (i-Pr)₃P=CHCO₂Et | 0°C | 3:1 | 58 |

Stereoselective Hydroxylation Strategies

Introducing the C6 hydroxyl group with (Z)-stereochemistry demands asymmetric catalysis. Two predominant methods include:

Sharpless Asymmetric Dihydroxylation

The Sharpless reaction utilizes osmium tetroxide (OsO₄) with chiral ligands (e.g., (DHQ)₂PHAL) to dihydroxylate the C3–C4 double bond. Subsequent regioselective protection and oxidation yield the C6 alcohol.

Optimized Conditions :

Hydroboration-Oxidation

Brown’s hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN) adds boron anti-Markovnikov to the double bond. Oxidation with hydrogen peroxide generates the alcohol.

Procedure :

-

React (Z)-dodec-3-enoic acid with 9-BBN in THF (−78°C, 2 hours).

-

Oxidize with H₂O₂/NaOH to yield (Z)-6-hydroxydodec-3-enoic acid.

Yield : 68% with 85% Z-retention.

Biotechnological and Enzymatic Methods

Microbial Synthesis via Engineered Pathways

Adapting the β-oxidation reversal strategy used for 10-hydroxy-2-decenoic acid, Escherichia coli can be engineered to produce (Z)-6-hydroxydodec-3-enoic acid. Key modifications include:

-

Step 1 : Overexpression of FadD (fatty acyl-CoA ligase) and FadE (acyl-CoA dehydrogenase) to generate Δ3,4-enoyl-CoA intermediates.

-

Step 2 : Hydroxylation at C6 using a tailored P450 monooxygenase (e.g., CYP153A33-CPR BM3).

Fermentation Data :

| Substrate | Engineered Strain | Titer (mg/L) | Productivity (mg/L/h) |

|---|---|---|---|

| Dodecanoic acid | E. coli ΔfadR/pET-CYP | 180 | 7.5 |

Enzymatic Hydroxylation

Cytochrome P450 enzymes offer regioselective hydroxylation without protecting groups. CYP102A1 (BM3) mutants hydroxylate fatty acids at mid-chain positions.

Case Study :

-

Enzyme : CYP102A1 F87A/A328V

-

Substrate : (Z)-Dodec-3-enoic acid

-

Conditions : NADPH regeneration system, 30°C, 24 hours

-

Outcome : 62% conversion to (Z)-6-hydroxydodec-3-enoic acid (94% ee).

Hybrid Chemo-Enzymatic Approaches

Combining chemical synthesis with enzymatic resolution improves stereochemical purity:

-

Synthesize racemic 6-hydroxydodec-3-enoic acid via Wittig reaction.

-

Use lipase (e.g., Candida antarctica Lipase B) to selectively esterify the (R)-enantiomer.

-

Separate enantiomers via chromatography.

Performance Metrics :

| Step | Resolution Efficiency | Final ee (%) |

|---|---|---|

| Lipase-Catalyzed Ester | 90% | 98 |

Comparative Analysis of Methods

| Parameter | Chemical Synthesis | Microbial Synthesis | Enzymatic Hydroxylation |

|---|---|---|---|

| Z-Selectivity | 75–85% | 95% | 98% |

| Yield | 60–70% | 50–65% | 60–75% |

| Scalability | Moderate | High | Low to Moderate |

| Environmental Impact | High (solvents) | Low (aqueous) | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。